ETHYL 2-(FURAN-2-AMIDO)-4-METHYL-5-(PYRROLIDINE-1-CARBONYL)THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(FURAN-2-AMIDO)-4-METHYL-5-(PYRROLIDINE-1-CARBONYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-24-18(23)13-11(2)14(17(22)20-8-4-5-9-20)26-16(13)19-15(21)12-7-6-10-25-12/h6-7,10H,3-5,8-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSAPUIGUOGWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCC2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(FURAN-2-AMIDO)-4-METHYL-5-(PYRROLIDINE-1-CARBONYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.
Introduction of Functional Groups: Functional groups such as the furan-2-amido, pyrrolidine-1-carbonyl, and ethyl ester groups are introduced through various substitution and coupling reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(FURAN-2-AMIDO)-4-METHYL-5-(PYRROLIDINE-1-CARBONYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(FURAN-2-AMIDO)-4-METHYL-5-(PYRROLIDINE-1-CARBONYL)THIOPHENE-3-CARBOXYLATE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings but different functional groups.
Furan Derivatives: Compounds with furan rings and various substituents.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.
Uniqueness
ETHYL 2-(FURAN-2-AMIDO)-4-METHYL-5-(PYRROLIDINE-1-CARBONYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
